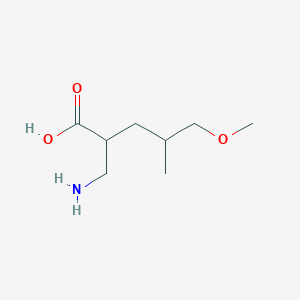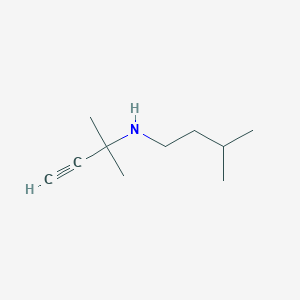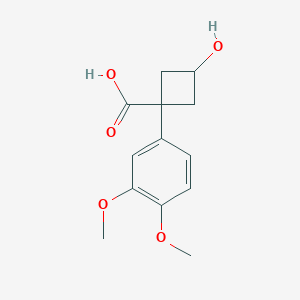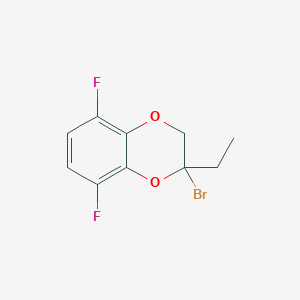
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C₁₀H₉BrF₂O₂ It is a member of the benzodioxine family, characterized by a dioxine ring fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a dihalide under basic conditions.
Introduction of Bromine and Fluorine Substituents: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS). Fluorination can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or elemental fluorine.
Ethylation: The ethyl group is introduced via an alkylation reaction, typically using an ethyl halide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), hydrogen gas (H₂) with a metal catalyst.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄), boronic acids, bases like potassium carbonate (K₂CO₃).
Major Products
Substitution: Azides, nitriles, and other substituted derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Coupling: Aryl or vinyl-substituted benzodioxines.
科学的研究の応用
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
2-Bromo-4,5-difluoroanisole: Similar in structure but lacks the ethyl group and has a methoxy group instead of the dioxine ring.
Ethyl bromodifluoroacetate: Contains bromine and fluorine but has a simpler structure with an ester functional group.
Uniqueness
2-Bromo-2-ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine is unique due to its combination of bromine, ethyl, and fluorine substituents on a benzodioxine ring. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.
特性
分子式 |
C10H9BrF2O2 |
|---|---|
分子量 |
279.08 g/mol |
IUPAC名 |
3-bromo-3-ethyl-5,8-difluoro-2H-1,4-benzodioxine |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-10(11)5-14-8-6(12)3-4-7(13)9(8)15-10/h3-4H,2,5H2,1H3 |
InChIキー |
LENQZOIYIOVNFE-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC2=C(C=CC(=C2O1)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


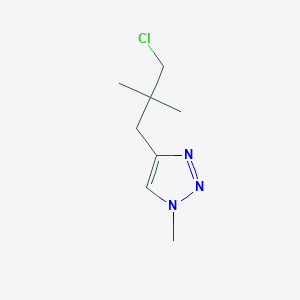


![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)
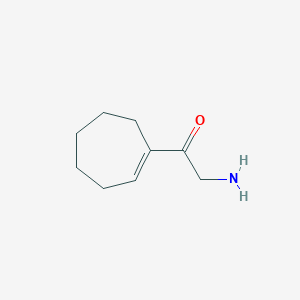
amine](/img/structure/B13203627.png)

![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)


